Cas no 157662-77-6 (2-(4-fluoro-3-nitrophenyl)acetonitrile)

2-(4-fluoro-3-nitrophenyl)acetonitrile structure
157662-77-6 structure
商品名:2-(4-fluoro-3-nitrophenyl)acetonitrile
CAS番号:157662-77-6
MF:C8H5FN2O2
メガワット:180.1359
MDL:MFCD09909410
CID:1037507
PubChem ID:11458029

2-(4-fluoro-3-nitrophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-nitrophenylacetonitrile
    • 2-(4-fluoro-3-nitrophenyl)acetonitrile
    • 3-nitro-4-fluorobenzylnitrile
    • 4-Fluoro-3-nitrobenzylnitrile
    • (4-FLUORO-3-NITROPHENYL)ACETONITRILE
    • FCOLUCPHJHRTLY-UHFFFAOYSA-N
    • 4-Fluoro-3-nitrobenzeneacetonitrile
    • AB3789
    • FCH876515
    • 7908AA
    • Benzeneacetonitrile, 4-fluoro-3-nitro-
    • AX8161203
    • CS-0094387
    • DTXSID00466465
    • 157662-77-6
    • EN300-205225
    • AKOS006310236
    • DS-12339
    • A21980
    • SCHEMBL16096926
    • MFCD09909410
    • MDL: MFCD09909410
    • インチ: 1S/C8H5FN2O2/c9-7-2-1-6(3-4-10)5-8(7)11(12)13/h1-2,5H,3H2
    • InChIKey: FCOLUCPHJHRTLY-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(C([H])([H])C#N)=C([H])C=1[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 180.03400
  • どういたいしつりょう: 180.03350557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • PSA: 69.61000
  • LogP: 2.32318

2-(4-fluoro-3-nitrophenyl)acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-205225-10.0g
2-(4-fluoro-3-nitrophenyl)acetonitrile
157662-77-6
10g
$917.0 2023-05-23
Enamine
EN300-205225-2.5g
2-(4-fluoro-3-nitrophenyl)acetonitrile
157662-77-6
2.5g
$418.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165027-250mg
2-(4-Fluoro-3-nitrophenyl)acetonitrile
157662-77-6 97%
250mg
¥463 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165027-5g
2-(4-Fluoro-3-nitrophenyl)acetonitrile
157662-77-6 97%
5g
¥2003 2023-04-15
TRC
F257135-2.5g
(4-Fluoro-3-Nitrophenyl)Acetonitrile
157662-77-6
2.5g
$ 655.00 2022-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165027-1g
2-(4-Fluoro-3-nitrophenyl)acetonitrile
157662-77-6 97%
1g
¥597 2023-04-15
Chemenu
CM183248-1g
2-(4-fluoro-3-nitrophenyl)acetonitrile
157662-77-6 95%
1g
$123 2022-06-12
Chemenu
CM183248-5g
2-(4-fluoro-3-nitrophenyl)acetonitrile
157662-77-6 95%
5g
$338 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F899136-250mg
4-Fluoro-3-nitrophenylacetonitrile
157662-77-6 95%
250mg
¥465.30 2022-01-12
Chemenu
CM183248-1g
2-(4-fluoro-3-nitrophenyl)acetonitrile
157662-77-6 95%
1g
$123 2021-06-16

2-(4-fluoro-3-nitrophenyl)acetonitrile 関連文献

2-(4-fluoro-3-nitrophenyl)acetonitrileに関する追加情報

Professional Introduction to 2-(4-fluoro-3-nitrophenyl)acetonitrile (CAS No. 157662-77-6)

2-(4-fluoro-3-nitrophenyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 157662-77-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, combining a nitrile group with a fluorinated nitro-substituted aromatic ring, make it a valuable building block for drug discovery efforts.

The molecular structure of 2-(4-fluoro-3-nitrophenyl)acetonitrile consists of a benzene ring substituted at the 3-position with a nitro group and at the 4-position with a fluorine atom, further functionalized with an acetonitrile moiety at the 2-position. This arrangement imparts distinct electronic and steric properties that influence its reactivity and biological activity. The presence of both electron-withdrawing nitro and electron-donating fluorine groups creates a balance that enhances its utility in synthetic chemistry, allowing for further derivatization into more complex scaffolds.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring the 4-fluoro-3-nitrophenyl core. Studies have demonstrated that this motif can modulate various biological pathways, making it particularly relevant for the development of drugs targeting central nervous system (CNS) disorders. For instance, derivatives of this compound have shown promise in preclinical models as potential inhibitors of enzymes involved in neuroinflammation and oxidative stress, which are key mechanisms implicated in conditions such as Alzheimer's disease and Parkinson's disease.

One of the most compelling aspects of 2-(4-fluoro-3-nitrophenyl)acetonitrile is its role as a precursor in the synthesis of small-molecule inhibitors that interact with specific protein targets. The nitrile group provides a handle for further chemical modifications, enabling medicinal chemists to fine-tune properties such as solubility, metabolic stability, and binding affinity. Recent advances in computational chemistry have facilitated the rational design of analogs based on this scaffold, leveraging virtual screening techniques to identify lead compounds with enhanced pharmacokinetic profiles.

The fluorine atom at the 4-position is particularly noteworthy, as its presence can significantly influence the pharmacological activity of a molecule. Fluorine substitution is a well-established strategy in drug design, often employed to improve metabolic stability, binding affinity, and oral bioavailability. In the context of 2-(4-fluoro-3-nitrophenyl)acetonitrile, the fluorine atom contributes to its ability to engage with biological targets in a manner that is both selective and potent. This has spurred investigations into its potential as an intermediate for developing novel therapeutics against cancer and autoimmune diseases.

Moreover, the nitro group at the 3-position adds another layer of complexity to the compound's behavior. While nitro groups are traditionally associated with reactive intermediates, their incorporation into aromatic systems can yield compounds with remarkable biological activity. In particular, nitroaromatics have been explored for their anti-inflammatory and analgesic properties. The combination of fluorine and nitro substituents in 2-(4-fluoro-3-nitrophenyl)acetonitrile creates a synergistic effect that enhances its interaction with biological receptors, potentially leading to more effective drug candidates.

Recent research has also highlighted the importance of acetonitrile functional groups in medicinal chemistry. The nitrile moiety serves as a versatile handle for further derivatization, enabling chemists to introduce additional substituents that modulate pharmacological properties. In 2-(4-fluoro-3-nitrophenyl)acetonitrile, the acetonitrile group at the 2-position provides a site for chemical modification while maintaining overall structural integrity. This has allowed researchers to explore diverse chemical space around this scaffold, leading to the discovery of novel compounds with therapeutic potential.

The synthesis of 2-(4-fluoro-3-nitrophenyl)acetonitrile typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired framework efficiently. These synthetic strategies not only enhance yield but also minimize unwanted byproducts, ensuring high purity for subsequent pharmacological evaluation.

In conclusion,2-(4-fluoro-3-nitrophenyl)acetonitrile (CAS No. 157662-77-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in drug development underscores its importance in addressing critical therapeutic challenges. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of medicinal biology and chemical synthesis efforts aimed at improving human health.

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